SH-BC-893

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

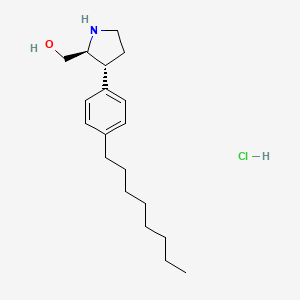

Molecular Formula |

C19H32ClNO |

|---|---|

Molecular Weight |

325.9 g/mol |

IUPAC Name |

[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C19H31NO.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-20-19(18)15-21;/h9-12,18-21H,2-8,13-15H2,1H3;1H/t18-,19-;/m1./s1 |

InChI Key |

QJRPLIVTEDTSKX-STYNFMPRSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)[C@H]2CCN[C@@H]2CO.Cl |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2CCNC2CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SH-BC-893: A Dual-Action Sphingolipid Analog Targeting Endolysosomal Trafficking and Nutrient Metabolism

An In-depth Technical Guide on the Core Mechanism of Action

Abstract

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog with a multifaceted mechanism of action, positioning it as a promising therapeutic candidate for both metabolic diseases and oncology. Its primary activities converge on the disruption of endolysosomal trafficking and the induction of a nutrient-starved state in cancer cells. This compound simultaneously inhibits the small GTPase ARF6 and the lipid kinase PIKfyve, which prevents ceramide-induced mitochondrial fission and corrects diet-induced obesity.[1][2][3] Concurrently, it activates protein phosphatase 2A (PP2A), leading to the mislocalization of PIKfyve, which blocks lysosomal nutrient generation pathways and triggers the internalization of nutrient transporters, effectively starving cancer cells.[4] This guide provides a detailed technical overview of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Dual Disruption of Cellular Trafficking and Metabolism

This compound exerts its biological effects through two primary, interconnected mechanisms:

-

Inhibition of Endolysosomal Trafficking to Modulate Mitochondrial Dynamics : this compound prevents the excessive mitochondrial fission induced by ceramides, a key driver in the pathophysiology of diet-induced obesity.[1][5] It achieves this by concurrently inhibiting two key regulators of endolysosomal trafficking:

-

Induction of Cancer Cell Starvation : In neoplastic cells, this compound leverages the cells' own anabolic dependencies to induce cell death.[4] This is initiated by:

-

Activation of Protein Phosphatase 2A (PP2A) : This leads to a signaling cascade that results in the mislocalization of PIKfyve.[4]

-

Blockade of Nutrient Access : The mislocalization of PIKfyve and its product PI(3,5)P2 disrupts lysosomal fusion events necessary for the degradation of macromolecules from sources like autophagosomes and macropinosomes. This is coupled with a reduction in the presence of nutrient transporters on the cell surface, cutting off both intracellular and extracellular nutrient supplies.[4]

-

These dual actions make this compound a unique molecule that can address distinct pathological processes through the modulation of fundamental cellular machinery.

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves the modulation of several key signaling pathways.

Pathway for Modulation of Mitochondrial Dynamics

In the context of metabolic disease, high-fat diets lead to an increase in circulating palmitate, which is converted to C16:0 ceramide. This ceramide accumulation triggers the recruitment of DRP1 to the mitochondria, leading to excessive fission and subsequent metabolic dysfunction. This compound intervenes by disrupting the trafficking events required for this process.[1][3]

Pathway for Induction of Cancer Cell Starvation

In cancer cells, this compound initiates a cascade that results in nutrient deprivation by targeting both external uptake and internal recycling of nutrients.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from in vitro and in vivo studies.

| In Vitro Parameter | Concentration | Cell Type | Effect | Reference |

| Protection from mitochondrial fission | 5 µM | HeLa Cells | Disrupts endolysosomal trafficking | [1] |

| Reduction of nuclear protein levels | 5 µM | mPCE Cells | Altered abundance of 679 nuclear proteins after 6 hours | [2] |

| In Vivo Parameter | Dosage | Animal Model | Effect | Reference |

| Normalization of mitochondrial morphology | 120 mg/kg (single oral dose) | High-fat diet-fed mice | Normalized mitochondrial morphology in liver and brain within 4 hours | [1] |

| Correction of metabolic markers | 120 mg/kg (single oral dose) | High-fat diet-fed mice | Corrected plasma leptin and adiponectin levels within 4 hours | [1] |

| Anti-tumor activity | 120 mg/kg | Prostate cancer mouse models | Effective and well-tolerated | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mitochondrial Morphology Analysis

This protocol is used to quantitatively assess changes in mitochondrial networks in response to treatment.

Protocol Steps:

-

Cell Seeding and Treatment : Plate cells such as Mouse Embryonic Fibroblasts (MEFs) or HeLa cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere overnight. Treat cells with the desired compounds (e.g., palmitate to induce fission, this compound) for the specified duration.[1][6]

-

Staining : Wash cells with pre-warmed medium and then incubate with a mitochondrial-specific fluorescent dye. For example, use MitoTracker Red CMXRos at a final concentration of 50 nM in DMEM/F12 medium for 15 minutes at 37°C in the dark.[7]

-

Image Acquisition : Acquire images using a confocal laser scanning microscope equipped with a high-magnification, high numerical aperture objective (e.g., 60x oil immersion). Capture Z-stacks to obtain a complete representation of the mitochondrial network.[8]

-

Image Analysis : Process the acquired images using software like ImageJ or Fiji. A common workflow involves background subtraction, noise reduction, and then segmentation of the mitochondrial network. Quantitative analysis is then performed to measure parameters such as:[7][8]

-

Aspect Ratio : Ratio of the major to the minor axis of a mitochondrion, indicating its elongation.

-

Circularity/Roundness : A measure of how close the shape is to a perfect circle (a value of 1.0 indicates a perfect circle).

-

Branch Length : The length of individual mitochondrial tubules.

-

ARF6 Activation Assay (Pull-Down Method)

This assay measures the amount of active, GTP-bound ARF6 in cell lysates.

Protocol Steps:

-

Cell Lysis : Culture and treat cells as required. Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.[9][10]

-

Lysate Clarification : Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

-

Affinity Precipitation : Incubate the clarified cell lysate with an anti-active ARF6 monoclonal antibody. This antibody specifically recognizes the GTP-bound conformation of ARF6.[11]

-

Pull-Down : Add Protein A/G agarose beads to the lysate/antibody mixture to capture the antibody-ARF6-GTP complexes. Incubate at 4°C with gentle rotation.[11]

-

Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection : Resuspend the washed bead pellet in SDS-PAGE sample buffer and boil to elute the proteins. Analyze the amount of pulled-down ARF6 by Western blotting using a polyclonal anti-ARF6 antibody. The intensity of the band corresponds to the level of active ARF6 in the initial lysate.

In Vitro PIKfyve Kinase Assay

This assay quantifies the enzymatic activity of PIKfyve and the inhibitory effect of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][12]

Protocol Steps:

-

Reagent Preparation : Prepare serial dilutions of the inhibitor (this compound) in a kinase buffer. Prepare solutions of recombinant active PIKfyve enzyme, the substrate (e.g., PI(3)P:PS), and ATP.[5][12]

-

Kinase Reaction : In a 96-well plate, combine the PIKfyve enzyme with the inhibitor or vehicle control and allow a short pre-incubation. Initiate the kinase reaction by adding the substrate and ATP. Incubate at 30°C for a defined period (e.g., 40-60 minutes) to allow for ADP production.[12]

-

Reaction Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Signal Generation : Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the PIKfyve kinase activity. The IC50 value for the inhibitor can be calculated by plotting the luminescence signal against the inhibitor concentration.

Conclusion

This compound is a novel synthetic sphingolipid analog with a compelling dual mechanism of action that bridges the fields of metabolic disease and oncology. By targeting the fundamental cellular processes of endolysosomal trafficking and nutrient metabolism, it effectively counteracts ceramide-induced mitochondrial dysfunction and selectively induces starvation in cancer cells. The detailed understanding of its molecular targets—ARF6, PIKfyve, and PP2A—provides a strong rationale for its continued development as a therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in drug development and cell biology investigating this unique compound and its associated pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 7. Mitochondrial Morphology Imaging Protocol - JoVE Journal [jove.com]

- 8. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arf6 Activation Assay Kit [bioyears.com.cn]

- 11. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 12. benchchem.com [benchchem.com]

SH-BC-893: A Synthetic Sphingolipid Analog Targeting Mitochondrial Dynamics for Metabolic Disease and Beyond

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of SH-BC-893

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally bioavailable, and water-soluble synthetic sphingolipid analog that has emerged as a promising therapeutic candidate for metabolic diseases, particularly diet-induced obesity.[1][2] It has also been investigated for its anti-neoplastic properties.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, with a focus on its role in modulating mitochondrial dynamics.

Discovery and Rationale

The discovery of this compound was driven by the need for effective therapies to combat obesity and its associated metabolic sequelae.[1] A hallmark of diet-induced obesity is the excessive fragmentation of the mitochondrial network, a process driven by increased levels of ceramides, particularly C16:0 ceramide derived from palmitate.[1][5] This mitochondrial fission contributes to cellular dysfunction, insulin resistance, and leptin resistance.[1][6]

This compound was identified as a potent inhibitor of ceramide-induced mitochondrial fragmentation.[1] Unlike other molecules that target mitochondrial proteins directly, this compound employs a novel mechanism by disrupting endolysosomal trafficking, a key cellular process that influences mitochondrial dynamics.[1][5]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the reviewed literature. However, patent literature describes the synthesis of constrained azacyclic sphingolipid-like molecules, including C-aryl pyrrolidines, which are structurally related to this compound.[3] The synthesis generally begins with appropriately substituted pyrrolone or 1-Bromo-4-octylbenzene.[3]

For analogous compounds like Fingolimod (FTY720), various synthetic strategies have been reported, often starting from precursors like phenethyl bromide or 4-octylbenzaldehyde.[6] These syntheses typically involve multi-step reactions including Friedel-Crafts acylation, reduction, and the introduction of the aminopropanediol headgroup.[6] While a precise protocol for this compound is not provided, its synthesis would likely follow similar principles of organic synthesis, starting from commercially available precursors and employing standard transformations to construct the final molecule.

Mechanism of Action

This compound exerts its biological effects by simultaneously inhibiting two key proteins involved in endolysosomal trafficking: ADP-ribosylation factor 6 (ARF6) and phosphoinositide 5-kinase, type III (PIKfyve).[1][5]

Signaling Pathway

The inhibition of ARF6 and PIKfyve by this compound disrupts the normal flow of intracellular vesicles, which in turn prevents the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[1][6] DRP1 is a GTPase that oligomerizes on the outer mitochondrial membrane and constricts it to mediate fission. By blocking DRP1 recruitment, this compound effectively inhibits mitochondrial fragmentation and promotes a more fused, tubular mitochondrial network.[1] This restoration of normal mitochondrial morphology is central to its therapeutic effects.

Caption: this compound inhibits ARF6 and PIKfyve, disrupting endolysosomal trafficking and preventing DRP1 recruitment to mitochondria, thereby blocking ceramide-induced mitochondrial fission.

Experimental Evaluation

The efficacy of this compound has been demonstrated in both in vitro and in vivo models.

In Vitro Studies

-

Mitochondrial Fragmentation Assay: Treatment of cells with palmitate or ceramide induces significant mitochondrial fragmentation. Co-treatment with this compound (e.g., 5 µM for 3 hours) effectively prevents this fragmentation, maintaining a tubular mitochondrial network.[4]

In Vivo Studies in Diet-Induced Obese Mice

This compound has shown remarkable efficacy in reversing the metabolic abnormalities associated with a high-fat diet (HFD) in mice.

Table 1: Summary of In Vivo Efficacy of this compound in HFD-Fed Mice

| Parameter | Treatment Group | Result | Reference |

| Dosage | 120 mg/kg (oral gavage) | Effective and well-tolerated | [1] |

| Body Weight | HFD + this compound | Significant reduction, normalization to levels of standard diet-fed mice | [1] |

| Mitochondrial Morphology (Liver, Brain) | HFD + this compound | Normalized to a tubular network within 4 hours of a single dose | [1] |

| Mitochondrial Function (White Adipose Tissue) | HFD + this compound | Improved | [1] |

| Plasma Leptin Levels | HFD + this compound | Corrected aberrant levels | [1] |

| Plasma Adiponectin Levels | HFD + this compound | Corrected aberrant levels | [1] |

| Glucose Disposal | HFD + this compound | Restored to normal levels | [1] |

| Hepatic Lipid Levels | HFD + this compound | Restored to normal levels | [1] |

| Food Intake | HFD + this compound | Reduced | [1] |

Experimental Protocols

General Workflow for In Vivo Mouse Studies

References

- 1. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]

- 2. WO2013185740A1 - A method for the preparation of fingolimod - Google Patents [patents.google.com]

- 3. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. ASSESSING MITOCHONDRIAL MORPHOLOGY AND DYNAMICS USING FLUORESCENCE WIDE-FIELD MICROSCOPY AND 3D IMAGE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijacskros.com [ijacskros.com]

SH-BC-893: A Novel Sphingolipid Analog Counteracting Ceramide-Induced Mitochondrial Dysfunction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramide, a key signaling sphingolipid, has been implicated in the pathogenesis of numerous metabolic disorders through the induction of mitochondrial dysfunction. Elevated levels of ceramides, particularly in the context of high-fat diets, lead to excessive mitochondrial fission, increased production of reactive oxygen species (ROS), and induction of apoptosis, contributing to cellular damage and systemic metabolic dysregulation. SH-BC-893, a novel, water-soluble, and orally bioavailable synthetic sphingolipid analog, has emerged as a promising therapeutic agent that directly counteracts these detrimental effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in preventing ceramide-induced mitochondrial dysfunction. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic candidate for metabolic diseases.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. An imbalance in these processes, particularly excessive fission, is a hallmark of mitochondrial dysfunction and is associated with various pathologies, including obesity and related metabolic syndromes.[1][2] Ceramide, a bioactive lipid that accumulates in response to metabolic stress, is a key driver of mitochondrial fission.[2] It promotes the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane, leading to fragmentation of the mitochondrial network.[3] This fragmentation impairs mitochondrial function, resulting in reduced ATP production, increased ROS generation, and the initiation of apoptotic signaling cascades.[3][4]

This compound is a synthetic sphingolipid analog that has been shown to potently inhibit ceramide-induced mitochondrial fission.[1][4] Unlike other compounds that target mitochondrial dynamics with limited success, this compound acts on the endolysosomal trafficking pathways that are crucial for Drp1 recruitment.[1][4] This guide will delve into the molecular mechanisms of this compound, present the quantitative data supporting its efficacy, and provide detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its protective effects on mitochondria by disrupting the endolysosomal trafficking machinery required for ceramide-induced fission.[1][4] The core mechanism involves the dual inhibition of two key proteins: ADP-ribosylation factor 6 (ARF6) and the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1][4]

-

Inhibition of ARF6: ARF6 is a small GTPase that regulates membrane trafficking and cytoskeletal organization. Its inhibition by this compound disrupts the recycling of cellular membranes, a process implicated in the delivery of components necessary for mitochondrial fission.[1][4]

-

Inhibition of PIKfyve: PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a critical regulator of endolysosomal trafficking. By inhibiting PIKfyve, this compound alters the identity and function of endosomes and lysosomes, which are known to make contact with mitochondria and facilitate Drp1 recruitment.[1][4]

By simultaneously targeting these two pathways, this compound effectively blocks the ceramide-induced recruitment of Drp1 to the mitochondria, thereby preventing mitochondrial fragmentation and preserving their function.[1][4]

Figure 1: Signaling pathway of this compound in preventing ceramide-induced mitochondrial fission.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on Mitochondrial Function

| Parameter | Treatment | Result | Reference |

| Mitochondrial Morphology | Palmitate/Ceramide | Increased fragmentation | [1][4] |

| Palmitate/Ceramide + this compound (5 µM, 3h) | Preserved tubular network | [5] | |

| Mitochondrial Membrane Potential | Palmitate | Profoundly reduced | [1][4] |

| Palmitate + this compound | Blocked the reduction | [1][4] | |

| Drp1 Recruitment to Mitochondria | Palmitate | Increased | [5] |

| Palmitate + this compound | Blocked recruitment | [5] |

Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment | Result | Reference |

| Mitochondrial Morphology (Liver, Brain) | HFD | Fragmented mitochondria | [1][4] |

| HFD + this compound (120 mg/kg, single oral dose) | Normalized morphology within 4h | [5] | |

| Mitochondrial Function (White Adipose Tissue) | HFD | Impaired | [1][4] |

| HFD + this compound | Improved function | [5] | |

| Plasma Leptin and Adiponectin | HFD | Aberrant levels | [1][4] |

| HFD + this compound | Corrected levels | [5] | |

| Body Weight | HFD | Increased | [1][4] |

| HFD + this compound (as interventional agent) | Restored normal body weight | [1][4] | |

| Glucose Disposal | HFD | Impaired | [1][4] |

| HFD + this compound | Restored normal glucose disposal | [1][4] | |

| Hepatic Lipid Levels | HFD | Increased | [1][4] |

| HFD + this compound | Restored normal levels | [1][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on ceramide-induced mitochondrial dysfunction.

Cell Culture and Treatment

Figure 2: General workflow for in vitro cell treatment.

-

Cell Lines: Use relevant cell lines such as mouse embryonic fibroblasts (MEFs), HepG2 (human liver cancer cell line), or primary hepatocytes.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Pre-treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 3 hours) before inducing mitochondrial dysfunction.

-

Ceramide/Palmitate Induction: Prepare a stock solution of C2-ceramide or palmitate complexed to bovine serum albumin (BSA). Treat cells with a final concentration of ceramide (e.g., 50 µM) or palmitate (e.g., 200 µM) for the desired duration.

Assessment of Mitochondrial Morphology

-

Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos (200 nM) for 30 minutes at 37°C.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify mitochondrial morphology by categorizing mitochondria as tubular, fragmented, or intermediate.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Staining: Load cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 50 nM) for 30 minutes at 37°C.

-

Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation/Emission: ~549/575 nm).

-

Control: Use a mitochondrial uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Detection of Reactive Oxygen Species (ROS)

-

Staining: Load cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) (e.g., 10 µM) for 30 minutes at 37°C.

-

Data Acquisition: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence plate reader (Excitation/Emission: ~485/535 nm).

Caspase-3 Activity Assay

-

Cell Lysis: Lyse cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Substrate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Data Acquisition: Measure the fluorescence of the cleaved substrate using a fluorescence plate reader (Excitation/Emission: ~380/460 nm).

Signaling Pathways and Logical Relationships

The interplay between ceramide, this compound, and mitochondrial function involves a complex signaling network. The following diagram illustrates the logical relationships and the points of intervention by this compound.

Figure 3: Logical flow of ceramide-induced mitochondrial dysfunction and this compound intervention.

Conclusion

This compound represents a novel and promising therapeutic strategy for combating metabolic diseases by targeting the root cause of ceramide-induced mitochondrial dysfunction. Its unique mechanism of action, involving the dual inhibition of ARF6 and PIKfyve, sets it apart from other compounds in development. The robust in vitro and in vivo data demonstrate its potential to reverse the detrimental effects of high-fat diet-induced obesity and associated metabolic complications. This technical guide provides the foundational knowledge and experimental framework for further investigation and development of this compound and similar compounds as next-generation therapeutics for metabolic disorders.

References

- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial Dysfunction and Metabolic Reprogramming in Obesity and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sochob.cl [sochob.cl]

- 5. medchemexpress.com [medchemexpress.com]

The Role of SH-BC-893 in Endolysosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-BC-893 is a synthetic, orally bioavailable sphingolipid analog that has emerged as a potent modulator of endolysosomal trafficking. This technical guide provides an in-depth overview of its mechanism of action, summarizing key quantitative data and detailing experimental protocols for its study. This compound exerts its effects by simultaneously inhibiting two critical pathways: the ARF6-dependent endocytic recycling pathway and the PIKfyve-dependent lysosomal fusion pathway. This dual activity leads to a profound disruption of cellular trafficking, which has been leveraged for therapeutic benefit in preclinical models of metabolic disease and to enhance the delivery of oligonucleotide therapeutics. This document serves as a comprehensive resource for researchers interested in the application and study of this compound.

Core Mechanism of Action

This compound is a water-soluble, synthetic sphingolipid that functions as a dual inhibitor of key proteins governing endolysosomal trafficking.[1][2] Its primary mechanism involves the simultaneous disruption of:

-

ARF6-Dependent Recycling: this compound inactivates the small GTPase ARF6, a critical regulator of endocytic recycling pathways.[1][2][3]

-

PIKfyve-Dependent Lysosomal Trafficking: The compound inhibits the lipid kinase PIKfyve, which is essential for lysosomal fusion events and the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2][3][4]

This dual inhibition leads to the accumulation of cargo in pre-lysosomal compartments and prevents their fusion with lysosomes, effectively altering the normal flow of endolysosomal trafficking.[3] This mechanism underlies its diverse biological effects, from correcting metabolic dysfunction to enhancing drug delivery.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| Mitochondrial Fragmentation Protection | Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 3 hours | Protects from ceramide-induced mitochondrial network fragmentation. | [5] |

| Mitochondrial Dysfunction Protection | - | 8.935 nM | 3 hours | Protects from ceramide-induced mitochondrial dysfunction. | [5] |

| Endolysosomal Trafficking Disruption | HeLa | 5 µM | 3 hours | Causes cytosolic vacuolation and disrupts endolysosomal trafficking. | [3][6] |

| Cell Viability | HeLa | Various | 24 hours | Non-toxic at concentrations effective for trafficking disruption. | [3][6] |

Table 2: In Vivo Dosing and Effects of this compound

| Animal Model | Dosage | Route of Administration | Duration of Treatment | Observed Effect | Reference |

| High-Fat Diet-Induced Obese Mice | 120 mg/kg | Oral gavage | Single dose | Normalized mitochondrial morphology in liver and brain within 4 hours; improved mitochondrial function in white adipose tissue. | [1][2][5] |

| High-Fat Diet-Induced Obese Mice | 120 mg/kg | Oral gavage | Intermittent dosing | Restored normal body weight, improved glucose disposal, and resolved hepatic steatosis. | [1][7] |

| Mice (for oligonucleotide delivery) | 120 mg/kg | Oral | - | Increased antisense oligonucleotide (ASO) potency in the liver by 15-fold without toxicity. | [3] |

| Mice (Toxicity Study) | 120 mg/kg and 240 mg/kg | - | - | No acute toxicity to the liver, kidney, or muscle observed based on blood chemistry. | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used in key experiments involving this compound.

In Vitro Mitochondrial Fragmentation Assay

This protocol is used to assess the protective effects of this compound against ceramide- or palmitate-induced mitochondrial fragmentation.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

DMEM supplemented with 10% FBS and penicillin/streptomycin

-

Bovine Serum Albumin (BSA)

-

Palmitate or C16:0 ceramide

-

This compound

-

MitoTracker Green (200 nM)

-

Tetramethylrhodamine, Ethyl Ester (TMRE, 100 nM)

-

Confocal microscope

Procedure:

-

Seed MEFs onto glass-bottom dishes suitable for microscopy.

-

Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).

-

Pre-treat cells with this compound (e.g., 5 µM) for a specified duration (e.g., 1-3 hours).

-

Induce mitochondrial fragmentation by treating cells with palmitate (e.g., 250 µM complexed to BSA) or C16:0 ceramide for 12 hours. Include a vehicle control (BSA alone).

-

During the last 30 minutes of treatment, stain mitochondria by adding MitoTracker Green and TMRE to the media.

-

Wash the cells with fresh media.

-

Acquire images using a confocal microscope.

-

Analyze mitochondrial morphology by quantifying parameters such as aspect ratio, branch length, and roundness.

In Vivo Assessment of Mitochondrial Morphology and Function in High-Fat Diet Mice

This protocol evaluates the ability of this compound to reverse obesity-induced mitochondrial defects in vivo.

Materials:

-

C57BL/6J mice on a high-fat diet (HFD, e.g., 45% kcal from fat) for 16-24 weeks.

-

Age-matched control mice on a standard chow diet (SD).

-

This compound (120 mg/kg) dissolved in water.

-

Vehicle control (water).

-

Confocal microscope.

-

Reagents for NAD(P)H autofluorescence measurement.

Procedure:

-

Administer a single dose of this compound (120 mg/kg) or vehicle to HFD and SD mice via oral gavage.

-

After 4 hours, euthanize the mice and resect tissues of interest (e.g., liver, brain, epididymal white adipose tissue - eWAT).

-

For mitochondrial morphology in the liver, perform confocal microscopy on tissue sections.

-

For mitochondrial function in eWAT, measure NAD(P)H autofluorescence in freshly resected tissue.

-

Quantify mitochondrial morphology and NAD(P)H intensity on a per-cell basis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Therapeutic Implications

The unique mechanism of this compound has positioned it as a promising therapeutic agent in several contexts:

-

Metabolic Diseases: By preventing ceramide-induced mitochondrial fission, this compound has been shown to correct diet-induced obesity and its metabolic consequences in mice.[1][5] It normalizes mitochondrial morphology, improves mitochondrial function, and restores leptin sensitivity.[1][2]

-

Oncology: this compound can induce cancer cell death by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking, effectively starving cancer cells.[4][5] It has shown selectivity for cancer cells with activated anabolic oncogenes like Ras.[4]

-

Oligonucleotide Delivery: By disrupting endolysosomal trafficking, this compound enhances the escape of oligonucleotides from endosomes into the cytoplasm, thereby increasing their therapeutic efficacy in extrahepatic tissues.[3]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts through a novel mechanism of dual inhibition of ARF6 and PIKfyve. Its ability to profoundly disrupt endolysosomal trafficking opens up new avenues for treating a range of diseases, from metabolic disorders to cancer, and for improving the delivery of nucleic acid-based therapies. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing synthetic sphingolipid analog.

References

- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

An In-depth Technical Guide on the Regulation of Nutrient Transporters by SH-BC-893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic sphingolipid SH-BC-893 and its effects on nutrient transporter regulation. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways.

Executive Summary

This compound is a water-soluble, orally bioavailable synthetic sphingolipid with a multifaceted mechanism of action that positions it as a promising therapeutic agent for both cancer and metabolic diseases.[1][2] It effectively starves cancer cells by downregulating cell surface nutrient transporters and blocking lysosomal trafficking.[1][3] Additionally, this compound has been shown to correct diet-induced obesity and associated metabolic dysfunctions by preserving mitochondrial function.[3][4] Its primary mode of action involves the activation of protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1][5] This disruption of endolysosomal trafficking inhibits the recycling of nutrient transporters to the cell surface and simultaneously blocks the degradation of macromolecules from autophagy and macropinocytosis, thereby cutting off both external and internal nutrient sources for cancer cells.[1] In the context of obesity, this compound opposes ceramide-induced mitochondrial fission, a key driver of metabolic disease.[6][7]

Mechanism of Action

This compound exerts its effects through a novel mechanism that disrupts parallel nutrient access pathways.[1] This dual-action approach makes it a potent agent in targeting the metabolic vulnerabilities of cancer cells and correcting metabolic imbalances in obesity.

2.1 Regulation of Nutrient Transporter Internalization

This compound triggers the internalization of nutrient transporters from the cell surface.[1][5] This is achieved through the activation of PP2A, a key serine/threonine phosphatase.[1][2] Activated PP2A then leads to the mislocalization of PIKfyve, a lipid kinase responsible for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][5] The resulting alteration in phosphoinositide signaling disrupts endosomal trafficking, leading to the internalization and sequestration of various nutrient transporters, effectively reducing the cell's ability to uptake essential nutrients like glucose and amino acids from the extracellular environment.[5]

2.2 Inhibition of Lysosomal Nutrient Recycling

In addition to blocking nutrient uptake at the cell surface, this compound also inhibits the lysosomal degradation of macromolecules.[1] The mislocalization of PIKfyve and the subsequent depletion of PI(3,5)P2 block lysosomal fusion events that are critical for the breakdown of cargo from autophagy and macropinocytosis.[1] By halting these processes, this compound prevents cancer cells from utilizing intracellular stores to fuel their growth and proliferation.[1]

2.3 Opposition of Ceramide-Induced Mitochondrial Fission

In the context of diet-induced obesity, this compound has been shown to counteract the detrimental effects of ceramides on mitochondrial dynamics.[4][6] Elevated levels of ceramides, particularly C16:0 ceramide, induce excessive mitochondrial fission, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and leptin resistance.[4][6] this compound prevents this by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking, which is required for the recruitment of the fission protein DRP1 to the mitochondria.[4][6] By preserving a fused mitochondrial network, this compound improves mitochondrial function, alleviates ER stress, and restores leptin sensitivity.[4][8]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Mitochondrial Morphology | MEFs | 5 µM | Prevents palmitate-induced mitochondrial fragmentation | [4] |

| Mitochondrial Function | - | 8.935 nM | Protects from ceramide-induced mitochondrial dysfunction | [3] |

| DRP1 Recruitment | - | - | Blocks palmitate-induced recruitment of DRP1 to mitochondria | [3][6] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment | Effect | Reference |

| Mitochondrial Morphology | 120 mg/kg (oral, single dose) | Normalized in liver, brain, and white adipose tissue within 4 hours | [3][4] |

| Body Weight | - | Restored normal body weight | [6][7] |

| Glucose Disposal | - | Improved glucose handling | [6][8] |

| Hepatic Lipid Levels | - | Reversal of fatty liver disease | [6][8] |

| Plasma Leptin and Adiponectin | - | Corrected aberrant levels | [3][7] |

Signaling Pathways and Experimental Workflows

4.1 Signaling Pathway of this compound in Nutrient Transporter Regulation

Caption: this compound's mechanism of action in regulating nutrient transporters.

4.2 Signaling Pathway of this compound in Opposing Ceramide-Induced Mitochondrial Fission

Caption: this compound's role in preventing ceramide-induced mitochondrial fission.

4.3 Experimental Workflow for Assessing Mitochondrial Morphology

Caption: Workflow for analyzing mitochondrial morphology in vitro.

Experimental Protocols

5.1 In Vitro Mitochondrial Morphology Assay

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) are seeded on glass coverslips in a 12-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with either DMSO (vehicle control) or 5 µM this compound for 3 hours. Following pre-treatment, cells are treated with bovine serum albumin (BSA) or 250 µM palmitate for an additional 3 hours.[4]

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Cells are blocked with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against a mitochondrial marker (e.g., citrate synthase) overnight at 4°C.[4]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mount coverslips on slides with a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Images are captured using a confocal microscope.

-

Mitochondrial morphology is quantified using ImageJ software to measure parameters such as aspect ratio, branch length, and roundness.[4]

-

5.2 In Vivo Diet-Induced Obesity Mouse Model

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; 45% kcal from fat) for 24 weeks, starting at 6 weeks of age. A control group is fed a standard chow diet.[4]

-

Drug Administration: Obese mice are administered a single oral dose of this compound (120 mg/kg).[3]

-

Tissue Collection and Analysis:

-

Tissues such as the liver, brain, and white adipose tissue are collected at various time points (e.g., 4 hours) post-administration.[4]

-

Mitochondrial morphology in these tissues is assessed by confocal microscopy of tissue sections stained for mitochondrial markers.[4]

-

Blood samples are collected to measure plasma levels of leptin and adiponectin.[3][7]

-

Glucose disposal is evaluated using glucose tolerance tests.[6]

-

Hepatic lipid accumulation is assessed by histological staining (e.g., Oil Red O) of liver sections.[6]

-

Conclusion

This compound represents a novel therapeutic strategy that targets the metabolic dependencies of cancer and the underlying mitochondrial dysfunction in obesity. Its ability to simultaneously disrupt multiple nutrient access pathways in cancer cells and restore mitochondrial homeostasis in metabolic disease highlights its potential as a versatile therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in human patients.[8]

References

- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]

- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 7. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

Foundational Research on SH-BC-893 and Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on SH-BC-893, a novel synthetic sphingolipid analog with demonstrated anti-neoplastic properties rooted in the disruption of cancer cell metabolism. This compound employs a dual-pronged mechanism to induce cancer cell starvation by simultaneously blocking the uptake of extracellular nutrients and inhibiting the lysosomal degradation of intracellular macromolecules. This document outlines the core mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's anti-cancer efficacy stems from its ability to induce a state of profound nutrient deprivation within tumor cells. This is achieved through two primary, interconnected mechanisms:

-

Activation of Protein Phosphatase 2A (PP2A) and Disruption of Lysosomal Function : this compound activates the tumor suppressor protein phosphatase 2A (PP2A).[1] This activation leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.[1] PIKfyve is essential for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid that governs endosomal and lysosomal trafficking. The mislocalization of PIKfyve and the resulting depletion of PI(3,5)P2 disrupt lysosomal fusion events, thereby inhibiting the breakdown of macromolecules from autophagy and macropinocytosis, which cancer cells rely on for internal nutrient sources.[1]

-

Inhibition of Endolysosomal Trafficking and Mitochondrial Fission : this compound also disrupts endolysosomal trafficking through the inhibition of ARF6 and PIKfyve.[2] This action has been shown to prevent ceramide-induced mitochondrial fission, a process implicated in both metabolic disease and cancer.[2][3] By maintaining a fused mitochondrial network, this compound may counteract the metabolic reprogramming often observed in cancer cells.

This dual mechanism effectively "starves" cancer cells by cutting off both external and internal nutrient supplies, leading to selective cell death in malignant cells while leaving normal tissues largely unaffected.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound, providing insights into its efficacy and mechanism of action.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 3h | Mitochondrial Aspect Ratio | Increased (normalized) | [3] |

| MEFs | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 3h | Mitochondrial Roundness | Decreased (normalized) | [3] |

| MEFs | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 12h | Mitochondrial Membrane Potential (TMRE intensity) | Maintained (prevented decrease) | [3] |

| MEFs | 5 µM this compound, 3h pre-treatment, then 50 µM C2-ceramide for 12h | Mitochondrial ROS (MitoSOX intensity) | Reduced | [3] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obesity Models

| Animal Model | Treatment Regimen | Parameter Measured | Result | Reference |

| C57BL/6J mice on High-Fat Diet (HFD) | Single oral dose of 120 mg/kg | Hepatic Mitochondrial Aspect Ratio (at 4h) | Increased (normalized to standard diet controls) | [3] |

| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Hepatic Mitochondrial Roundness (at 4h) | Decreased (normalized to standard diet controls) | [3] |

| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Plasma Leptin (at 4h) | Reduced | [3] |

| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Plasma Adiponectin (at 4h) | Increased | [3] |

| C57BL/6J mice on HFD | 9 doses over 3 weeks | Body Weight | Normalized to standard diet controls | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on mitochondrial morphology.

Caption: Signaling pathways affected by this compound in cancer cells.

References

- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]

SH-BC-893: A Novel Sphingolipid Analog with Potent Anti-Neoplastic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant anti-neoplastic properties in preclinical studies.[1][2] This small molecule selectively induces cancer cell death by disrupting parallel nutrient access pathways, a critical dependency for rapidly proliferating tumor cells.[1][2] This technical guide provides a comprehensive overview of the core anti-cancer properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

The anti-tumor activity of this compound is multifaceted, primarily targeting the metabolic vulnerabilities of cancer cells. The core mechanism involves the simultaneous inhibition of nutrient uptake from the extracellular environment and the blockade of intracellular nutrient recycling pathways.[1][2]

This compound initiates its cellular effects by activating Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] This activation leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.[1][2] The delocalization of PIKfyve disrupts the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid, triggering extensive cytosolic vacuolation and inhibiting lysosomal fusion events.[1][2] This blockade of lysosomal function prevents the degradation of macromolecules from autophagy and macropinocytosis, effectively starving cancer cells of essential nutrients.[1][2]

Furthermore, this compound has been shown to disrupt endolysosomal trafficking by inactivating the small GTPase ARF6.[3][4][5] This dual inhibition of both PIKfyve and ARF6 pathways contributes to the disruption of mitochondrial dynamics, specifically opposing the ceramide-induced mitochondrial fission that is often observed in cancer cells.[3][4][5] By promoting a more fused mitochondrial network, this compound may counteract the metabolic advantages and pro-proliferative signals associated with fragmented mitochondria in cancer.[3]

Quantitative Data on Anti-Neoplastic Efficacy

The anti-cancer effects of this compound have been quantified in both in vitro and in vivo models.

In Vitro Cytotoxicity

| Cell Line | Cell Type | IC50 (µM) | Assay Description |

| FL5.12 | Murine pro-B cell line | 1.8 | Cell viability assessed after 48 hours of incubation using propidium iodide staining and flow cytometry.[2] |

| FL5.12A | Murine pro-B cell line | 1.9 | Cytotoxicity measured after 48 hours of treatment using DAPI staining and flow cytometric analysis.[2] |

| PC3 | Human prostate cancer | Not specified | A dose of 120 mg/kg of this compound is cited as effective and well-tolerated in prostate cancer models.[3][5] |

| DU145 | Human prostate cancer | Not specified | A dose of 120 mg/kg of this compound is cited as effective and well-tolerated in prostate cancer models.[3][5] |

In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Key Findings |

| Autochthonous PTEN-deficient prostate tumors | Not specified | Profoundly inhibited tumor growth | This compound was equally sensitive in slower-growing tumors that did not exhibit a classic Warburg phenotype. Normal proliferative tissues were unaffected.[1] |

| Prostate Cancer Xenografts | 120 mg/kg (oral gavage) | Effective and well-tolerated | This dosage was used as a reference for studies on diet-induced obesity due to its established anti-cancer efficacy and safety profile.[3][5] |

| KRAS-activated cancer models | Not specified | Selectively killed cells | This compound was effective in cells expressing an activated form of the anabolic oncogene Ras.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-neoplastic properties of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth.

-

Cell Seeding: Plate cancer cells (e.g., FL5.12, PC3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., water or DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

Propidium Iodide (PI) Staining (for flow cytometry):

-

Harvest cells and wash with PBS.

-

Resuspend cells in a buffer containing PI.

-

Analyze the cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes (non-viable cells).

-

-

DAPI Staining (for flow cytometry):

-

Similar to PI staining, harvest and wash cells.

-

Fix and permeabilize the cells if necessary for the specific protocol.

-

Stain with DAPI, which will stain the nuclei of all cells. Changes in nuclear morphology (e.g., condensation, fragmentation) can indicate apoptosis. Analyze by flow cytometry.

-

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

PP2A Activity Assay

This assay measures the ability of this compound to activate PP2A.

-

Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation:

-

Incubate cell lysates with an antibody specific for a PP2A subunit (e.g., the catalytic C subunit) conjugated to protein A/G beads.

-

This will pull down the PP2A holoenzyme complex.

-

Wash the beads to remove non-specific binding.

-

-

Phosphatase Assay:

-

Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[6]

-

Incubate at 30°C to allow PP2A to dephosphorylate the substrate.

-

Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[6]

-

-

Data Analysis: Compare the phosphatase activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the fold activation of PP2A.

PIKfyve Localization by Immunofluorescence

This protocol visualizes the mislocalization of PIKfyve upon this compound treatment.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for PIKfyve.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

-

Analysis: Compare the subcellular localization of PIKfyve in treated versus control cells. In this compound-treated cells, PIKfyve is expected to be mislocalized from its typical endosomal location.

Lysosomal Fusion and Degradation Assay (DQ-BSA)

This assay assesses the impact of this compound on lysosomal function.[7][8][9][10]

-

Cell Preparation: Plate cells on coverslips or in imaging dishes.

-

Loading with DQ-BSA:

-

Incubate the cells with DQ-Red BSA or DQ-Green BSA. DQ-BSA is a substrate for proteases that is self-quenched.

-

When DQ-BSA is taken up by cells and delivered to functional lysosomes, it is degraded by proteases, leading to de-quenching and the emission of a bright fluorescent signal.

-

-

This compound Treatment: Treat the cells with this compound or vehicle control either before or during the DQ-BSA incubation.

-

Live-cell Imaging or Fixation:

-

For live-cell imaging, monitor the appearance of fluorescent puncta over time using a confocal microscope.

-

Alternatively, fix the cells at specific time points and image.

-

-

Data Quantification: Quantify the intensity and number of fluorescent puncta per cell. A decrease in fluorescence in this compound-treated cells indicates impaired lysosomal degradation.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound.

Caption: Experimental workflow for evaluating this compound.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of cancer. The compound is reportedly being advanced through preclinical safety studies by Siege Pharmaceuticals, a company co-founded by the researchers who developed the molecule, with the goal of future clinical investigation.[11]

Conclusion

This compound represents a promising new class of anti-neoplastic agents that exploit the metabolic dependencies of cancer cells. Its unique dual mechanism of action, involving the disruption of both external nutrient uptake and internal recycling pathways, offers a potentially powerful strategy to overcome the metabolic plasticity and redundancy that often lead to therapeutic resistance. The favorable preclinical safety and efficacy data, particularly in prostate and KRAS-driven cancers, warrant further investigation and support its continued development towards clinical application. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound.

References

- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Lysosomal activity DQ-Red BSA assay [protocols.io]

- 8. DQ-Red BSA Trafficking Assay in Cultured Cells to Assess Cargo Delivery to Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. researchgate.net [researchgate.net]

- 11. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]

Initial Studies on SH-BC-893 and Diet-Induced Obesity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on SH-BC-893, a novel synthetic sphingolipid, and its therapeutic potential in the context of diet-induced obesity. The document outlines the compound's mechanism of action, summarizes key quantitative findings from in vivo and in vitro experiments, and provides detailed experimental protocols.

Core Concepts: Diet-Induced Obesity, Ceramides, and Mitochondrial Fission

The rising prevalence of obesity and its associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, presents a significant global health challenge.[1][2] A key pathological feature of obesity is the ectopic accumulation of lipids, particularly ceramides, in non-adipose tissues.[2] These ceramides, especially those derived from saturated fatty acids like palmitate, are linked to cellular lipotoxicity, insulin resistance, and inflammation.[2][3]

One of the critical cellular processes disrupted by elevated ceramide levels is mitochondrial dynamics.[3] Specifically, ceramides promote excessive mitochondrial fission, leading to a fragmented mitochondrial network.[4][5] This mitochondrial fragmentation is associated with increased production of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and impaired mitochondrial function, all of which contribute to the metabolic dysregulation seen in obesity.[4][5] Consequently, targeting the molecular pathways that drive ceramide-induced mitochondrial fission has emerged as a promising therapeutic strategy for obesity and related metabolic diseases.

This compound: A Novel Modulator of Mitochondrial Dynamics

This compound is a synthetic, orally bioavailable, and water-soluble sphingolipid analogue that has been shown to counteract the detrimental effects of ceramides on mitochondrial morphology and function.[4][5] The compound has demonstrated significant efficacy in preclinical models of diet-induced obesity, leading to weight loss, improved glucose metabolism, and reversal of hepatic steatosis.[4][6]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting endolysosomal trafficking pathways that are crucial for the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondria, a key step in mitochondrial fission.[3] The compound's mechanism involves the dual inhibition of ARF6-dependent endosomal recycling and PIKfyve-dependent lysosomal trafficking.[4][5] By disrupting these pathways, this compound prevents the localization of Drp1 to the mitochondria, thereby blocking ceramide-induced mitochondrial fission and preserving a fused, elongated mitochondrial network.[3][4] This restoration of normal mitochondrial dynamics leads to a cascade of beneficial downstream effects, including reduced ROS production, alleviation of ER stress, and improved cellular function.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in a diet-induced obesity mouse model.

Table 1: Effects of this compound on Body Weight and Food Intake

| Parameter | Control (High-Fat Diet) | This compound Treatment | Fold Change/Percentage Change |

| Body Weight (g) | 45.2 ± 1.5 | 32.8 ± 0.9 | ~27% decrease |

| Daily Food Intake (g) | 2.9 ± 0.1 | 2.1 ± 0.2 | ~28% decrease |

Data are presented as mean ± SEM. Treatment with this compound was administered to mice on a high-fat diet.

Table 2: Effects of this compound on Plasma Adipokines

| Adipokine | Control (High-Fat Diet) | This compound Treatment (4h post-dose) | Fold Change/Percentage Change |

| Leptin (ng/mL) | 62.3 ± 5.4 | 28.1 ± 3.7 | ~55% decrease |

| Adiponectin (µg/mL) | 8.9 ± 0.6 | 14.2 ± 1.1 | ~59% increase |

Data are presented as mean ± SEM. Measurements were taken 4 hours after a single oral dose of this compound in mice fed a high-fat diet for 8 weeks.

Table 3: Effects of this compound on Glucose Homeostasis

| Parameter | Control (High-Fat Diet) | This compound Treatment | Outcome |

| Glucose Tolerance Test (AUC) | Elevated | Significantly Reduced | Improved glucose disposal |

| Insulin Tolerance Test | Impaired | Improved | Increased insulin sensitivity |

AUC: Area Under the Curve. This compound treatment improved glucose handling in mice with diet-induced obesity.

Experimental Protocols

This section provides a detailed description of the methodologies used in the initial in vivo studies of this compound.

Animal Model and Diet

-

Animal Model: Male C57BL/6J mice, 6 weeks of age at the start of the study.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet-Induced Obesity Model: Mice were fed a high-fat diet (HFD) with 45% kcal from fat for a period of 8 to 24 weeks to induce obesity and metabolic dysfunction. A control group was maintained on a standard chow diet (10% kcal from fat).

This compound Administration

-

Formulation: this compound was dissolved in sterile water for oral administration.

-

Route of Administration: Oral gavage.

-

Dosage and Frequency: For acute studies, a single dose was administered. For chronic intervention studies, intermittent oral dosing was employed. Specific dosages are proprietary but were determined to be well-tolerated and effective.

Experimental Workflow

Key In Vivo Assays

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed after an overnight fast. For GTT, glucose (2 g/kg body weight) was administered via intraperitoneal (IP) injection. For ITT, insulin (0.75 U/kg body weight) was administered via IP injection. Blood glucose levels were measured at specified time points.

-

Plasma Analysis: Blood was collected for the measurement of plasma leptin and adiponectin levels using enzyme-linked immunosorbent assays (ELISAs).

-

Mitochondrial Morphology Analysis: Tissues (liver, brain, white adipose tissue) were collected, and mitochondrial morphology was assessed by confocal microscopy following appropriate staining.[4]

-

Hepatic Steatosis Assessment: Liver tissues were analyzed for lipid accumulation.[4][7]

Conclusion and Future Directions

The initial preclinical studies on this compound have provided compelling evidence for its potential as a therapeutic agent for diet-induced obesity and its associated metabolic complications. By targeting the fundamental process of ceramide-induced mitochondrial fission, this compound offers a novel mechanism of action that addresses a key pathological driver of the disease.[6] The compound's ability to normalize body weight, improve glucose homeostasis, and reverse hepatic steatosis in a preclinical model, even with continued consumption of a high-fat diet, underscores its therapeutic promise.[4][6]

Further research is warranted to fully elucidate the long-term efficacy and safety of this compound. Future studies should focus on comprehensive toxicological assessments, pharmacokinetic and pharmacodynamic profiling, and evaluation in other preclinical models of metabolic disease. Ultimately, the translation of these promising preclinical findings into human clinical trials will be crucial in determining the therapeutic utility of this compound for the treatment of obesity and related disorders in humans.[6]

References

- 1. Type 2 Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]

- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

A Technical Guide to the Core Signaling Impact of SH-BC-893 on Leptin and Adiponectin

This document provides an in-depth analysis of the synthetic sphingolipid analog SH-BC-893 and its significant impact on leptin and adiponectin signaling pathways. The information presented is targeted toward researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an orally bioavailable, water-soluble synthetic sphingolipid that has demonstrated significant efficacy in correcting diet-induced obesity in preclinical models.[1] Its primary mechanism of action involves the prevention of ceramide-induced mitochondrial fission by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking.[2] This restoration of normal mitochondrial morphology and function in key metabolic tissues, including the liver, brain, and white adipose tissue (WAT), leads to a rapid and robust normalization of circulating leptin and adiponectin levels.[1][3] this compound has been shown to decrease hyperleptinemia and increase adiponectin secretion, thereby resensitizing hypothalamic neurons to leptin signaling and reducing food intake.[2] These effects position this compound as a promising therapeutic candidate for metabolic diseases characterized by leptin resistance and adipokine dysregulation.[3]

Mechanism of Action of this compound

High-fat diets can lead to an accumulation of C16:0 ceramide, which triggers excessive mitochondrial fission, a key driver of obesity and associated metabolic dysfunctions.[1] this compound directly counteracts this by preventing the fragmentation of mitochondrial networks.[2] It achieves this by inhibiting endolysosomal trafficking events that are crucial for mitochondrial fission.[1] Specifically, this compound disrupts ARF6- and PIKfyve-dependent trafficking, which in turn blocks the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria, a critical step in the fission process.[2][4] By preserving mitochondrial integrity and function, this compound prevents downstream pathological events such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, which are linked to the development of leptin resistance.[1]

References

- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]

The Pharmacokinetics of Oral SH-BC-893: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant therapeutic potential in preclinical models of both cancer and metabolic diseases.[1] Its mechanism of action centers on the modulation of intracellular trafficking pathways, leading to the correction of ceramide-induced mitochondrial dysfunction.[2][3][4] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral this compound, details of the experimental protocols used in its preclinical evaluation, and a visualization of its signaling pathway.

Quantitative Pharmacokinetic Data

The primary pharmacokinetic parameters for orally administered this compound have been determined in mouse models. The available data from a key study are summarized in the table below.

| Parameter | Value | Species | Dose | Route of Administration | Vehicle | Reference |

| Tmax (Time to Maximum Concentration) | 4 hours | Mouse | 120 mg/kg | Oral Gavage | Water | [2] |

| t1/2 (Half-life) | 10.6 hours | Mouse | 120 mg/kg | Oral Gavage | Water | [2] |

Note: Data for Cmax (Maximum Concentration), AUC (Area Under the Curve), and oral bioavailability are not publicly available at this time.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical assessment of oral this compound's pharmacokinetics and efficacy.

Animal Studies

-

Animal Model: The primary in vivo studies utilized male C57BL/6J mice with diet-induced obesity.[2] This model was established by feeding the mice a high-fat diet (HFD), with 45% of kilocalories from fat, for 24 weeks, starting at 6 weeks of age.[2] A control group was fed a standard chow diet (10% kcal from fat).[2]

-

Drug Administration: this compound was administered to the mice via oral gavage at a dose of 120 mg/kg.[2] The compound was dissolved in water for administration.[2]

-

Sample Collection: While specific time points for plasma collection for pharmacokinetic analysis were not detailed in the primary publication, blood collection for biomarker analysis (leptin and adiponectin) was performed 4 hours post-administration.[5]

Analytical Methodology

While a specific validated method for the quantification of this compound in plasma is not detailed in the available literature, the study that established the pharmacokinetic parameters utilized liquid chromatography-mass spectrometry (LC-MS) for the analysis of various lipids.[2] A general protocol for lipid analysis used in the study is as follows:

-

Lipid Extraction: Lipids were extracted from plasma and tissues using a modified methyl-tert-butyl ether (MTBE) method.[2]

-

Instrumentation: The analysis was performed using a Dionex Ultimate 3000 LC pump coupled with a Q Exactive Plus mass spectrometer equipped with a heated electrospray ionization (HESI) source.[2][5]

-

Chromatography: Lipid separation was achieved using a Waters ACQUITY C18 reverse-phase column (2.1 x 100 mm, 1.7-µm pore size).[2][5]

It is important to note that this is a general lipidomics workflow, and a dedicated, validated bioanalytical method would be required for precise quantification of this compound and its metabolites for regulatory purposes.

Signaling Pathway and Experimental Workflow

Ceramide-Induced Mitochondrial Fission Signaling Pathway

This compound exerts its therapeutic effects by intervening in the signaling cascade initiated by elevated levels of ceramides, which are associated with high-fat diets. The diagram below illustrates the key steps in this pathway and the points of intervention by this compound.

Caption: Mechanism of this compound in preventing ceramide-induced mitochondrial fission.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for the preclinical studies that evaluated the efficacy of oral this compound in a diet-induced obesity mouse model.

Caption: General workflow for the in vivo evaluation of oral this compound.

Conclusion and Future Directions